molecular formula C13H18N4O5 B165038 N-Nitrosopendimethalin CAS No. 68897-50-7

N-Nitrosopendimethalin

Cat. No.: B165038
CAS No.: 68897-50-7
M. Wt: 310.31 g/mol
InChI Key: MIHBNYMMGYGFGX-UHFFFAOYSA-N
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Description

N-Nitrosopendimethalin is a nitroso compound characterized by the presence of the -N=NO group. It is a colorless to yellowish liquid with a pungent odor. This compound is primarily used as a chemical reagent and catalyst in organic synthesis, including the synthesis of drugs, dyes, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrosopendimethalin typically involves the di-nitration of pendimethalin using mixed acid (concentrated sulfuric acid and concentrated nitric acid) at temperatures below 40°C. This process employs a large quantity of solvent to reduce the viscosity of the product and control the heat released during the reaction .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow synthesis. This method utilizes a pinched tube reactor, which allows for efficient heat and mass transfer, making it suitable for fast and exothermic reactions. The process includes inline quenching, extraction, and separation to ensure smooth scale-up and production capacity .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosopendimethalin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized, leading to the formation of hydroxyl and carboxyl groups.

    Reduction: Reduction of nitro groups to amine groups.

    Substitution: The nitroso group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration and reducing agents for the reduction of nitro groups. The reactions are typically carried out under controlled temperatures to manage the exothermic nature of the processes .

Major Products Formed

The major products formed from these reactions include various nitro and amino derivatives, which can further undergo cyclization to form benzimidazole heterocycles .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Reagent in Organic Synthesis : N-Nitrosopendimethalin serves as a reagent in the synthesis of various organic compounds. It facilitates reactions that lead to the formation of complex molecules.
  • Catalyst for Chemical Reactions : The compound can act as a catalyst in several chemical transformations, enhancing reaction rates and yields.

2. Biology

  • Microbial Degradation Studies : Research has focused on the microbial degradation of nitroso compounds, including this compound. Studies indicate that certain bacteria can metabolize this compound, potentially contributing to environmental cleanup efforts .
  • Toxicological Investigations : this compound is studied for its toxic effects on various organisms. For instance, its nitroreduced metabolite has shown significantly reduced toxicity compared to the parent compound .

3. Environmental Science

  • Environmental Cleanup : The biodegradation potential of this compound by specific microbial strains suggests its application in bioremediation strategies aimed at reducing nitroaromatic pollutants in contaminated environments .

Case Study 1: Microbial Degradation

A study conducted with Bacillus subtilis Y3 demonstrated the ability of this bacterium to degrade pendimethalin through nitroreduction, resulting in less toxic metabolites. The enzyme responsible for this process was identified as pendimethalin nitroreductase (PNR), which showed promising results for detoxifying environmental residues of pendimethalin .

Case Study 2: Health Risk Assessment

Research has indicated a correlation between the use of pendimethalin and increased risks of pancreatic cancer among pesticide applicators. This finding underscores the importance of understanding the implications of this compound as a potential carcinogen due to its nitroso group .

Table 1: Properties and Applications of this compound

PropertyDescription
Chemical StructureContains -N=NO group
Physical StateColorless to yellowish liquid
Primary UsesReagent and catalyst in organic synthesis
Biological ImpactStudied for microbial degradation
Environmental RolePotential application in bioremediation

Table 2: Toxicity Comparison

CompoundToxicity Level (IC50)Remarks
PendimethalinHighSignificant inhibitory effect on growth
2-Nitro-6-amino-N-(1-ethylpropyl)-3,4-xylidineLowReduced toxicity post-nitroreduction

Mechanism of Action

The mechanism of action of N-Nitrosopendimethalin involves several pathways:

These pathways contribute to the compound’s effectiveness as a herbicide and its role in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Nitrosopendimethalin is unique due to its specific nitroso group, which imparts distinct chemical reactivity and applications in organic synthesis and industrial processes. Its ability to undergo multiple types of chemical reactions and its role as a catalyst make it a valuable compound in various fields .

Biological Activity

N-Nitrosopendimethalin is a nitrosamine derivative of the herbicide pendimethalin, which has raised concerns due to its potential biological activity and environmental impact. This article synthesizes current knowledge on the biological activity of this compound, focusing on its degradation pathways, toxicological effects, and potential for detoxification.

Chemical Background

This compound is formed through the nitrosation of pendimethalin, a widely used pre-emergent herbicide. The chemical structure can be described as follows:

  • Chemical Formula : C₁₄H₁₈N₄O₄
  • Molecular Weight : 298.32 g/mol

The nitrosamine formation is a significant concern due to the known carcinogenic properties of many nitrosamines.

Degradation Pathways

Research indicates that the biological degradation of pendimethalin can occur through various microbial mechanisms. Notably, studies have identified specific strains capable of degrading this compound:

  • Microbial Strains :
    • Bacillus subtilis Y3: Isolated for its ability to degrade pendimethalin via a nitroreductase enzyme, which catalyzes the reduction of nitro groups in pendimethalin, leading to less toxic metabolites .
    • Yeast strain YC2: Initiates degradation through oxidation processes, producing several metabolites including N-(1-ethylpropyl)-3,4-dicarboxy-2,6-dinitrobenzenamine-N-oxide .

Table 1: Summary of Microbial Degradation Studies

Microbial StrainMechanism of DegradationKey Findings
Bacillus subtilis Y3NitroreductionIdentified enzyme PNR responsible for detoxification
Yeast strain YC2OxidationGenerated new metabolites distinct from previous studies

Toxicological Effects

The biological activity of this compound has been linked to its potential toxic effects on mammalian systems. In vivo studies have demonstrated that exposure to nitrosamines can lead to increased tumor formation in laboratory animals when combined with nitrites . The implications for human health are significant, as these compounds may persist in the environment and accumulate in food chains.

Detoxification Potential

The identification of specific enzymes involved in the degradation of this compound opens avenues for bioremediation strategies. The enzyme pendimethalin nitroreductase (PNR) has shown promise in detoxifying this compound by converting it into less harmful metabolites .

Case Study: Enzyme Activity Assessment

A study assessed the enzymatic activity of PNR under various conditions:

  • Optimal Conditions :
    • Temperature: 35°C
    • pH: 7.5
  • Kinetic Parameters :
    • KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) were determined using a Lineweaver-Burk plot method, indicating the efficiency of PNR in catalyzing the reduction of this compound.

The results suggest that PNR could be effectively utilized in bioremediation efforts targeting environments contaminated with this compound.

Properties

IUPAC Name

N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5/c1-5-10(6-2)15(14-18)13-11(16(19)20)7-8(3)9(4)12(13)17(21)22/h7,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHBNYMMGYGFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022078
Record name Nitroso-pendimethalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68897-50-7
Record name Nitroso-pendimethalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-nitroso-(1-ethylpropyl)-2,6-dinitro-3,4-xylidene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A sample of crude Pendimethalin containing 18 weight percent of N-nitroso-pendimethalin was synthesized according to the procedure described in U.S. Pat. No. 4,621,157. Primary denitrosation was achieved by treating the crude, molten sample with a 5 molar excess of 37% HCl (based on contained N-nitroso-pendimethalin) at 105° C. After 1.5 hours, the concentration of N-nitroso-pendimethalin had decreased to <1.0 weight percent. The molten product was neutralized with dilute caustic and washed with hot water and cooled to room temperature. A 120 mg sample of the resulting solid was heated to 170° C. under 20 mm Hg vacuum for 15 minutes. The recovery of Pendimethalin was essentially quantitative and the concentration of N-nitroso-pendimethalin had decreased to 0.8 ppm.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the microbial degradation of N-nitrosopendimethalin?

A1: this compound is a contaminant found in soil, often originating from its parent compound, pendimethalin, a widely used herbicide. Understanding how microorganisms like Streptomyces can break down this compound is crucial for several reasons. Firstly, it sheds light on the natural attenuation processes that help remediate contaminated soils. Secondly, it can inform the development of bioremediation strategies, potentially utilizing such microorganisms to clean up polluted environments. This is particularly important as the persistence of this compound in the environment can pose risks to ecosystems and potentially human health.

Q2: What are the key findings of the research paper concerning this compound degradation by Streptomyces?

A2: The research demonstrated the ability of a specific Streptomyces strain to degrade both this compound and its precursor, N-nitropendimethalin. [] The study identified several metabolites produced during the degradation process, providing valuable insights into the metabolic pathways employed by the Streptomyces strain. This information contributes to our understanding of how microorganisms can potentially be harnessed for the bioremediation of environments contaminated with these compounds.

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